4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline
Overview
Description
4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline is an organic compound that features a heptyloxy group attached to a benzene ring, which is further connected to an aniline group substituted with a phenethyloxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline typically involves multiple steps:
Formation of the Heptyloxybenzene Intermediate: Heptyl bromide reacts with phenol in the presence of a base (such as potassium carbonate) to form heptyloxybenzene.
Synthesis of the Phenethyloxybenzyl Intermediate: Phenethyl bromide reacts with benzyl alcohol in the presence of a base to form phenethyloxybenzyl alcohol.
Coupling Reaction: The heptyloxybenzene intermediate is reacted with the phenethyloxybenzyl intermediate in the presence of a coupling agent (such as N,N’-dicyclohexylcarbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of the desired nucleophile.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Heptyloxy)benzoic Acid: Similar in structure but lacks the aniline and phenethyloxybenzyl groups.
4-(Heptyloxy)phenyl Isocyanate: Contains a heptyloxy group but has an isocyanate functional group instead of an aniline group.
Phenyl Boronic Acid Derivatives: Share the phenyl group but have different functional groups attached.
Properties
IUPAC Name |
4-heptoxy-N-[[2-(2-phenylethoxy)phenyl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO2/c1-2-3-4-5-11-21-30-27-18-16-26(17-19-27)29-23-25-14-9-10-15-28(25)31-22-20-24-12-7-6-8-13-24/h6-10,12-19,29H,2-5,11,20-23H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWJKBUILWVYPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)NCC2=CC=CC=C2OCCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701185993 | |
Record name | N-[4-(Heptyloxy)phenyl]-2-(2-phenylethoxy)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701185993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040690-10-5 | |
Record name | N-[4-(Heptyloxy)phenyl]-2-(2-phenylethoxy)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040690-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(Heptyloxy)phenyl]-2-(2-phenylethoxy)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701185993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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